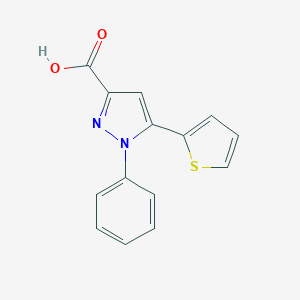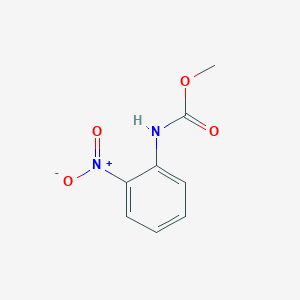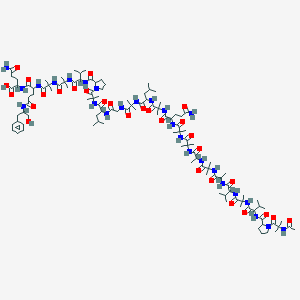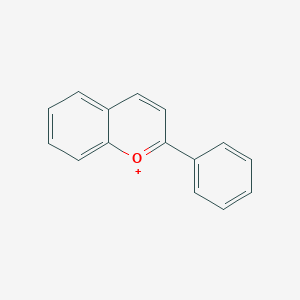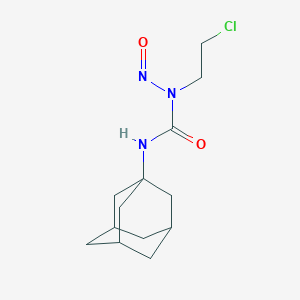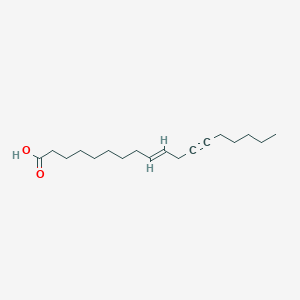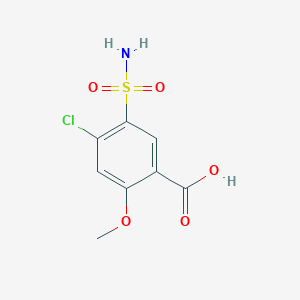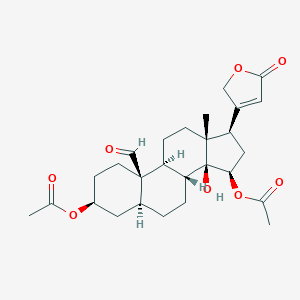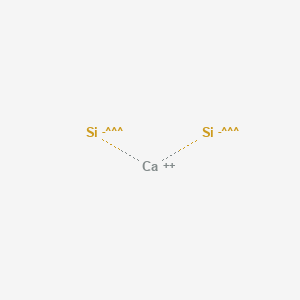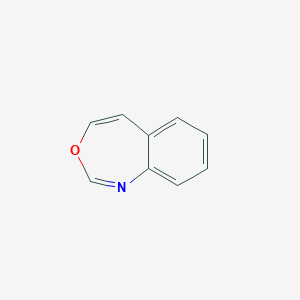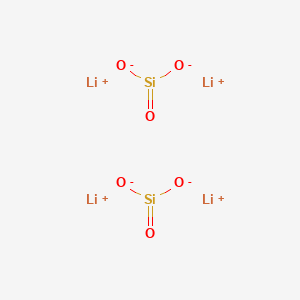
硅酸四锂
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetralithium silicate is an inorganic compound composed of lithium, silicon, and oxygen. It is a member of the silicate family, which are compounds containing silicon-oxygen anions. Silicates are among the most abundant materials on Earth, forming the majority of the Earth’s crust and mantle. Tetralithium silicate is particularly notable for its applications in various industrial and scientific fields due to its unique chemical properties.
科学研究应用
Tetralithium silicate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing other lithium-containing compounds and as a catalyst in certain reactions.
Biology: Investigated for its potential use in biomedical applications, such as drug delivery systems and bioactive materials.
Medicine: Explored for its potential in developing new therapeutic agents and medical devices.
Industry: Utilized in the production of ceramics, glass, and other high-performance materials due to its thermal stability and unique chemical properties.
作用机制
Target of Action
Tetralithium silicate, also known as tetralithium;dioxido(oxo)silane, primarily targets silicateins, which play a key role in the biosynthesis of spicules in marine sponges . These silicateins are highly homologous to cathepsins L, a family of cysteine proteases . The interaction between tetralithium silicate and these targets is crucial for the formation of amorphous silica .
Mode of Action
The mode of action of tetralithium silicate involves its interaction with its primary targets, the silicateins. This interaction leads to the formation of amorphous silica. The compound acts by replacing the factor that is missing, similar to how a supplement would work. This interaction and the resulting changes are fundamental to the compound’s function.
Biochemical Pathways
The biochemical pathways affected by tetralithium silicate involve the formation of amorphous silica from orthosilicic acid through oligomers to particles and aggregated structures . This process is crucial for the formation of silica-based deposits, which are streamlined naturally by biological agents, balancing nutrient cycling and maintaining equilibrium .
Pharmacokinetics
Silica, a related compound, is known to have high surface area and adjustable pore structures, making it suitable for the encapsulation of liquid drugs
Result of Action
The result of the action of tetralithium silicate is the formation of amorphous silica inside the pores of the treated material . This results in a high consolidating efficacy on silicate stones , but also on limestone containing small amounts of quartz, allowing for chemical bonding between the compound and the substrate .
Action Environment
The action of tetralithium silicate can be influenced by environmental factors. For instance, the formation of silica-based deposits is dependent on the presence of water . Additionally, the grain sizes of sediments, water hydrogeochemistry, and space competition between diatoms and submergent or emerging plants also play important roles in regulating the spatial distributions of biogenic silica .
准备方法
Synthetic Routes and Reaction Conditions: Tetralithium silicate can be synthesized through several methods. One common approach involves the reaction of lithium carbonate with silicon dioxide at high temperatures. The reaction typically occurs in a solid-state process, where the reactants are mixed and heated to temperatures around 1000°C to 1200°C. The chemical equation for this reaction is:
2Li2CO3+SiO2→Li4SiO4+2CO2
Industrial Production Methods: In industrial settings, tetralithium silicate is often produced using a similar high-temperature solid-state reaction. the process is scaled up to handle larger quantities of reactants. The raw materials, typically lithium carbonate and high-purity silicon dioxide, are thoroughly mixed and subjected to controlled heating in rotary kilns or other high-temperature furnaces. The resulting product is then cooled, ground, and purified to obtain the desired tetralithium silicate.
化学反应分析
Types of Reactions: Tetralithium silicate undergoes various chemical reactions, including:
Oxidation: Tetralithium silicate can react with oxygen at elevated temperatures to form lithium silicate and lithium oxide.
Reduction: It can be reduced by strong reducing agents, although this is less common.
Substitution: Tetralithium silicate can participate in ion-exchange reactions, where lithium ions are replaced by other cations.
Common Reagents and Conditions:
Oxidation: Typically requires high temperatures and an oxygen-rich environment.
Reduction: Requires strong reducing agents such as hydrogen gas or metals like magnesium.
Substitution: Often involves aqueous solutions of other cations, such as sodium or potassium salts.
Major Products Formed:
Oxidation: Lithium silicate (Li2SiO3) and lithium oxide (Li2O).
Reduction: Elemental silicon and lithium metal (under extreme conditions).
Substitution: Various lithium-substituted silicates, depending on the cation used.
相似化合物的比较
Tetralithium silicate can be compared with other lithium silicates and silicate compounds:
Lithium Disilicate (Li2Si2O5): Known for its use in dental ceramics due to its high strength and aesthetic properties.
Lithium Metasilicate (Li2SiO3): Used in glass and ceramics for its thermal stability.
Sodium Silicate (Na2SiO3): Commonly used in detergents and as a sealant.
Uniqueness: Tetralithium silicate is unique due to its specific lithium-to-silicon ratio, which imparts distinct chemical and physical properties. Its high lithium content makes it particularly useful in applications requiring high lithium ion availability, such as in battery technology and advanced ceramics.
属性
CAS 编号 |
13453-84-4 |
|---|---|
分子式 |
Li4O4Si |
分子量 |
120.0 g/mol |
IUPAC 名称 |
tetralithium;silicate |
InChI |
InChI=1S/4Li.O4Si/c;;;;1-5(2,3)4/q4*+1;-4 |
InChI 键 |
YTZVWGRNMGHDJE-UHFFFAOYSA-N |
SMILES |
[Li+].[Li+].[Li+].[Li+].[O-][Si](=O)[O-].[O-][Si](=O)[O-] |
规范 SMILES |
[Li+].[Li+].[Li+].[Li+].[O-][Si]([O-])([O-])[O-] |
| 63985-45-5 | |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


